- Efficient catalytic conversion of pyridine N-oxides to pyridine with an oxorhenium(V) catalystOrganic Letters, 2000, 2(22), 3525-3526,
Cas no 939-23-1 (4-Phenylpyridine)

4-Phenylpyridine structure
Nome del prodotto:4-Phenylpyridine
4-Phenylpyridine Proprietà chimiche e fisiche
Nomi e identificatori
-
- 4-Phenylpyridine
- TIMTEC-BB SBB008518
- 4-Aza-1,1'-biphenyl
- 4-phenyl-pyridin
- p-Phenylpyridine
- Pyridine, 4-phenyl-
- 4-PYRIDYLBENZENE
- 4-AZABIPHENYL
- 4-Phenyl-pyridine
- phenylpyridine
- Pyridine,4-phenyl
- 4-Phenylpyridine (ACI)
- NSC 70375
- NSC 77935
- γ-Phenylpyridine
- 5SH
- MFCD00006420
- EN300-49165
- ?-Phenylpyridine
- FT-0619412
- CS-W018018
- UNII-452KD9YCG7
- 5-20-07-00549 (Beilstein Handbook Reference)
- NSC77935
- BDBM50121955
- 4-Phenylpyridin
- BRN 0110490
- EINECS 213-357-4
- DTXSID5022140
- CHEMBL109074
- 452KD9YCG7
- AC-5099
- Pyridine, phenyl-
- DS-14724
- phenyl-pyridine
- Q27258800
- CHEBI:173662
- 52642-16-7
- HMS2268O18
- AMY32754
- SMR000112292
- NS00039765
- MLS002206281
- InChI=1/C11H9N/c1-2-4-10(5-3-1)11-6-8-12-9-7-11/h1-9
- SCHEMBL19003057
- SY021647
- NCGC00247406-01
- W-100225
- 4-Phenylpyridine, 97%
- NSC-77935
- SCHEMBL124353
- AKOS005255288
- P0162
- NSC70375
- NSC-70375
- 939-23-1
- DB-031355
- NSC 70375; NSC 77935; p-Phenylpyridine; gamma-Phenylpyridine
-
- MDL: MFCD00006420
- Inchi: 1S/C11H9N/c1-2-4-10(5-3-1)11-6-8-12-9-7-11/h1-9H
- Chiave InChI: JVZRCNQLWOELDU-UHFFFAOYSA-N
- Sorrisi: N1C=CC(C2C=CC=CC=2)=CC=1
Proprietà calcolate
- Massa esatta: 155.073499g/mol
- Carica superficiale: 0
- XLogP3: 2.6
- Conta donatori di obbligazioni idrogeno: 0
- Conta accettatore di obbligazioni idrogeno: 1
- Conta legami ruotabili: 1
- Massa monoisotopica: 155.073499g/mol
- Massa monoisotopica: 155.073499g/mol
- Superficie polare topologica: 12.9Ų
- Conta atomi pesanti: 12
- Complessità: 121
- Conta atomi isotopi: 0
- Conto di stereocentri atomici definito: 0
- Conta stereocentri atomici non definiti: 0
- Conto stereocentrico definito delle obbligazioni: 0
- Conto stereocenter di bond non definito: 0
- Conteggio di unità legate in modo Covalent: 1
- Carica superficiale: 0
- Conta Tautomer: niente
- Peso molecolare: 155.20
Proprietà sperimentali
- Colore/forma: Non determinato
- Densità: 1.1088 (rough estimate)
- Punto di fusione: 74.0 to 77.0 deg-C
- Punto di ebollizione: 281°C(lit.)
- Punto di infiammabilità: 111.1ºC
- Indice di rifrazione: 1.6210 (estimate)
- Coefficiente di ripartizione dell'acqua: dissoluzione
- PSA: 12.89000
- LogP: 2.74860
- Solubilità: dissolvere in acqua
4-Phenylpyridine Informazioni sulla sicurezza
-
Simbolo:
- Prompt:avviso
- Parola segnale:Warning
- Dichiarazione di pericolo: H315,H319,H335
- Dichiarazione di avvertimento: P261,P305+P351+P338
- Numero di trasporto dei materiali pericolosi:NONH for all modes of transport
- WGK Germania:3
- Codice categoria di pericolo: 36/37/38
- Istruzioni di sicurezza: S26-S36
- CODICI DEL MARCHIO F FLUKA:10
- RTECS:UT7141000
-
Identificazione dei materiali pericolosi:
- Frasi di rischio:R36/37/38
- Condizioni di conservazione:Conservazione a freddo
- Classe di pericolo:IRRITANT, KEEP COLD
4-Phenylpyridine Dati doganali
- CODICE SA:2933399090
- Dati doganali:
Codice doganale cinese:
2933399090Panoramica:
2933399090. altri composti con anelli di piridina non fusi nella struttura. IVA: 17,0%. Tasso di rimborso delle tasse: 13,0%. Condizioni normative: niente. Tariffa MFN:6,5%. Tariffa generale:20,0%
Elementi di dichiarazione:
Nome del prodotto, contenuto del componente, uso per, Si prega di indicare l'aspetto di Urotropina, 6- caprolattam si prega di indicare l'aspetto, Data di firma
Riassunto:
2933399090. altri composti contenenti nella struttura un anello piridinico non condensato (anche idrogenato). IVA:17,0%. Aliquota di sconto fiscale:13,0%. Tariffa MFN:6,5%. Tariffa generale:20,0%
4-Phenylpyridine Prezzodi più >>
Impresa | No. | Nome del prodotto | Cas No. | Purezza | Specificazione | Prezzo | ora di aggiornamento | Inchiesta |
---|---|---|---|---|---|---|---|---|
Chemenu | CM120776-10g |
4-Phenylpyridine |
939-23-1 | 95%+ | 10g |
$59 | 2024-07-19 | |
Chemenu | CM120776-25g |
4-Phenylpyridine |
939-23-1 | 95%+ | 25g |
$108 | 2024-07-19 | |
SHANG HAI XIAN DING Biotechnology Co., Ltd. | A-HL877-25g |
4-Phenylpyridine |
939-23-1 | 97% | 25g |
¥1084.0 | 2022-06-10 | |
TRC | P336505-10g |
4-Phenylpyridine |
939-23-1 | 10g |
$ 1286.00 | 2023-09-06 | ||
SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd. | P14670-100g |
4-Phenylpyridine |
939-23-1 | 95% | 100g |
¥2416.0 | 2022-04-27 | |
SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd. | P14670-25g |
4-Phenylpyridine |
939-23-1 | 95% | 25g |
¥555.0 | 2022-04-27 | |
Enamine | EN300-49165-0.5g |
4-phenylpyridine |
939-23-1 | 95% | 0.5g |
$32.0 | 2023-06-04 | |
Enamine | EN300-49165-25.0g |
4-phenylpyridine |
939-23-1 | 95% | 25g |
$159.0 | 2023-06-04 | |
SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd. | P14670-5g |
4-Phenylpyridine |
939-23-1 | 95% | 5g |
¥142.0 | 2022-04-27 | |
XI GE MA AO DE LI QI ( SHANG HAI ) MAO YI Co., Ltd. | P33429-25G |
4-Phenylpyridine |
939-23-1 | 97% | 25G |
1769.79 | 2021-05-17 |
4-Phenylpyridine Metodo di produzione
Synthetic Routes 1
Condizioni di reazione
1.1 Reagents: Triphenylphosphine Catalysts: Rhenium, [2-(mercapto-κS)benzenemethanethiolato(2-)-κS]methyloxo(triphenylphosph… Solvents: Benzene
Riferimento
Synthetic Routes 2
Condizioni di reazione
1.1 Reagents: Triphenylphosphine Catalysts: Rhenium, trioxo(3,8,13,16-tetraphenyl-4,7-imino-2,17-metheno-9,12-nitrilo[1,3]di… Solvents: Dichloromethane ; 1 h, 23 °C
Riferimento
- Catalytic deoxygenation of pyridine N-oxides with N-fused porphyrin rhenium complexesTetrahedron Letters, 2008, 49(9), 1488-1491,
Synthetic Routes 3
Condizioni di reazione
1.1 Reagents: Triphenylphosphine Catalysts: Rhenium, trioxo(3,8,13,16-tetraphenyl-4,7-imino-2,17-metheno-9,12-nitrilo[1,3]di… Solvents: Toluene ; 1 h, 26 °C
Riferimento
- Re(VII) complex of N-fused tetraphenylporphyrinChemical Communications (Cambridge, 2005, (36), 4589-4591,
Synthetic Routes 4
Condizioni di reazione
1.1 Reagents: Oxygen Catalysts: Tetrabutylammonium bromide , Rhenium, [2-(mercapto-κS)benzenemethanethiolato(2-)-κS]methyloxo(triphenylphosph… Solvents: Benzene , Water
Riferimento
- Rhenium, [2-(mercapto-κS)benzenemethanethiolato(2-)-κS]methyloxo(triphenylphosphine)e-EROS Encyclopedia of Reagents for Organic Synthesis, 2013, 1,,
Synthetic Routes 5
Condizioni di reazione
1.1 Reagents: Dimethylphenylsilane Catalysts: Hydroxylapatite (Ca5(OH)(PO4)3) , Gold Solvents: 1,4-Dioxane ; 1 h, 1 atm, 30 °C
Riferimento
- Preparation of pyridine compounds by deoxygenation of pyridine N-oxides using supported gold nanoparticle catalysts and silanes, Japan, , ,
Synthetic Routes 6
Condizioni di reazione
1.1 Reagents: Cesium carbonate Catalysts: Palladium (WA30 anion exchange resin) Solvents: Dimethylacetamide ; 12 h, 80 °C
Riferimento
- Development of a Unique Heterogeneous Palladium Catalyst for the Suzuki-Miyaura Reaction using (Hetero)aryl Chlorides and Chemoselective HydrogenationAdvanced Synthesis & Catalysis, 2017, 359(13), 2269-2279,
Synthetic Routes 7
Synthetic Routes 8
Condizioni di reazione
1.1 Reagents: Sodium carbonate Catalysts: Palladium (metal-organic gel supported) Solvents: Methanol ; rt → 60 °C; 1 h, 60 °C
Riferimento
- Metal-organic gels as functionalisable supports for catalysisNew Journal of Chemistry, 2009, 33(5), 1070-1075,
Synthetic Routes 9
Condizioni di reazione
1.1 Reagents: Triphenylphosphine Catalysts: (SP-5-15)-[4-Methyl-2,7,12,17-tetraphenyl-4,21,22,23-tetraazapentacyclo[16.2.1.1… Solvents: Toluene ; 24 h, 80 °C
Riferimento
- Cooperation between metal and ligand in oxygen atom transport by N-confused porphyrin oxorhenium(V) complexesDalton Transactions, 2012, 41(30), 9154-9157,
Synthetic Routes 10
Condizioni di reazione
1.1 Reagents: Dimethylphenylsilane Catalysts: Gold (hydroxyapatite-supported nanoparticle) Solvents: 1,4-Dioxane ; 1 h, 30 °C
Riferimento
- Highly efficient gold nanoparticle catalyzed deoxygenation of amides, sulfoxides, and pyridine N-oxidesChemistry - A European Journal, 2011, 17(6), 1768-1772,
Synthetic Routes 11
Condizioni di reazione
1.1 Reagents: Potassium carbonate Catalysts: Di-μ-chlorobis(η3-2-propenyl)dipalladium , rel-1,1′,1′′,1′′′-[(1R,2R,3S,4S)-1,2,3,4-Cyclopentanetetrayltetrakis(methylene)]… Solvents: Xylene ; 20 h, 130 °C
Riferimento
- Efficient coupling of heteroaryl halides with arylboronic acids in the presence of a palladium-tetraphosphine catalystJournal of Organometallic Chemistry, 2003, 687(2), 327-336,
Synthetic Routes 12
Condizioni di reazione
1.1 Reagents: Potassium carbonate Catalysts: Magnesium oxide , 2759016-37-8 Solvents: 1,2-Dimethoxyethane ; 24 h, 100 °C
Riferimento
- Molecular engineered palladium single atom catalysts with an M-C1N3 subunit for Suzuki couplingJournal of Materials Chemistry A: Materials for Energy and Sustainability, 2021, 9(18), 11427-11432,
Synthetic Routes 13
Synthetic Routes 14
Condizioni di reazione
1.1 Reagents: Potassium carbonate Catalysts: Dichloro(dicyclohexylphenylphosphine)[tris(1,1-dimethylethyl)phosphine]palladium (polypropylene-bound) Solvents: Ethanol , Water ; 15 h, 75 °C
Riferimento
- Tunable Palladium-FibreCats for Aryl Chloride Suzuki Coupling with Minimal Metal LeachingOrganometallics, 2008, 27(21), 5605-5611,
Synthetic Routes 15
Condizioni di reazione
1.1 Reagents: Potassium carbonate , Tetrabutylammonium bromide Catalysts: Di-μ-chlorobis[5-hydroxy-2-[1-(hydroxyimino-κN)ethyl]phenyl-κC]dipalladium Solvents: Water ; 3.5 h, reflux
1.2 Solvents: Ethyl acetate
1.2 Solvents: Ethyl acetate
Riferimento
- Cross-coupling reactions with boronic acids in water catalysed by oxime-derived palladacyclesJournal of Organometallic Chemistry, 2002, 663(1-2), 46-57,
Synthetic Routes 16
Condizioni di reazione
1.1 Reagents: Potassium carbonate Catalysts: Di-μ-chlorobis(η3-2-propenyl)dipalladium , rel-1,1′,1′′,1′′′-[(1R,2R,3S,4S)-1,2,3,4-Cyclopentanetetrayltetrakis(methylene)]… Solvents: Xylene
Riferimento
- Efficient coupling of heteroaryl bromides with arylboronic acids in the presence of a palladium-tetraphosphine catalystTetrahedron Letters, 2001, 42(33), 5659-5662,
4-Phenylpyridine Raw materials
- 4-Phenylpyridine N-oxide
- 4-Bromopyridine hydrochloride
- 4-bromopyridine
- Phenylboronic acid
- 4-Chloropyridine
- 4-Iodopyridine
4-Phenylpyridine Preparation Products
4-Phenylpyridine Fornitori
Amadis Chemical Company Limited
Membro d'oro
(CAS:939-23-1)4-Phenylpyridine
Numero d'ordine:A11048
Stato delle scorte:in Stock
Quantità:100g
Purezza:99%
Informazioni sui prezzi Ultimo aggiornamento:Thursday, 29 August 2024 20:41
Prezzo ($):284.0
Suzhou Senfeida Chemical Co., Ltd
Membro d'oro
(CAS:939-23-1)4-Phenylpyridine
Numero d'ordine:1682774
Stato delle scorte:in Stock
Quantità:Company Customization
Purezza:98%
Informazioni sui prezzi Ultimo aggiornamento:Monday, 14 April 2025 18:21
Prezzo ($):discuss personally
4-Phenylpyridine Letteratura correlata
-
Liang Zhao,Ran Duan,Peng-Fei Zhuang,Hui Zheng,Cheng-Qi Jiao,Jun-Li Wang,Cheng He,Tao Liu Dalton Trans. 2015 44 12613
-
2. 361. N-oxides and related compounds. Part XI. Mononitration of 2-, 3-, and 4-phenyl- and 2- and 4-benzyl-pyridine 1-oxideA. R. Hands,A. R. Katritzky J. Chem. Soc. 1958 1754
-
J. D. Cook,B. J. Wakefield J. Chem. Soc. C 1969 2376
-
4. CCCLXXXVIII.—Nitration of 2-, 3-, and 4-phenylpyridinesRobert Forsyth,Frank Lee Pyman J. Chem. Soc. 1926 129 2912
-
H. H. Huang J. Chem. Soc. D 1969 815a
939-23-1 (4-Phenylpyridine) Prodotti correlati
- 123333-55-1(4,4'-Dipyridine hydrate)
- 599-79-1(Sulfasalazine)
- 36913-39-0(N-Methyl-4-phenylpyridinium Iodide)
- 4423-10-3(4-(p-Tolyl)pyridine)
- 100-43-6(4-ethenylpyridine)
- 553-26-4(4-(pyridin-4-yl)pyridine)
- 100-48-1(4-Cyanopyridine)
- 1149-23-1(Dihydropyridine)
- 477768-22-2(N,N-dimethyl-5-oxo-1-(2-thienylmethyl)-2-pyrrolidinecarboxamide)
- 932841-53-7(2-(4-Methoxyphenyl)-3,6,8-trimethylquinoline-4-carboxylic acid)
Fornitori consigliati
atkchemica
(CAS:939-23-1)4-Phenylpyridine

Purezza:95%+
Quantità:1g/5g/10g/100g
Prezzo ($):Inchiesta
Tiancheng Chemical (Jiangsu) Co., Ltd
(CAS:939-23-1)4-Phenylpyridine

Purezza:98%
Quantità:Company Customization
Prezzo ($):Inchiesta